

The Neuroprotective Potential of SPG302: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

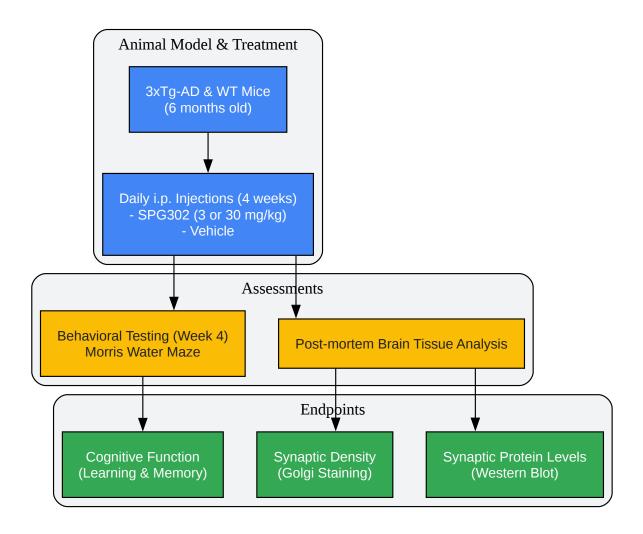
SPG302 is a novel, first-in-class, orally bioavailable small molecule being developed by Spinogenix, Inc. as a synaptic regenerative therapy. It has shown significant promise in preclinical and clinical studies for the treatment of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and glaucoma.[1][2][3][4] The core neuroprotective property of SPG302 lies in its ability to promote the regeneration of glutamatergic synapses, the key connections between neurons that are essential for cognitive and motor function.[2][3][5][6] This technical guide provides an in-depth overview of the quantitative data from key studies, detailed experimental methodologies, and the proposed mechanism of action of SPG302.

Core Mechanism of Action: Synaptic Regeneration

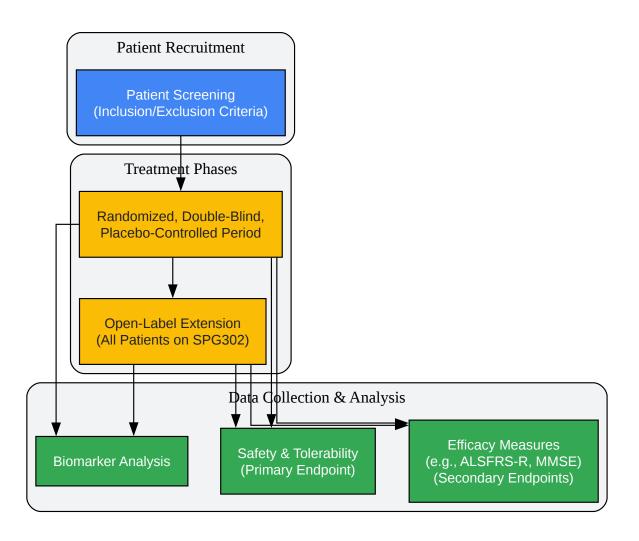
The primary mechanism of action of SPG302 is the induction of synaptogenesis, specifically the formation of new glutamatergic synapses.[2][3][6] Evidence suggests that SPG302 targets the actin-bundling protein fascin, a key regulator of the neuronal cytoskeleton.[5] By modulating fascin activity, SPG302 is thought to influence actin dynamics within dendritic spines, the primary sites of excitatory synaptic input. This leads to the formation and maturation of new dendritic spines, thereby restoring lost synaptic connections.











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- To cite this document: BenchChem. [The Neuroprotective Potential of SPG302: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569252#investigating-the-neuroprotective-properties-of-spg302]

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